molecular formula C29H29NO5 B1592936 Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate CAS No. 747414-20-6

Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate

Cat. No. B1592936
M. Wt: 471.5 g/mol
InChI Key: JWLDSZFGMHPMOO-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 28600371

Synthesis Analysis

The synthesis routes for this compound involve detailed experimental procedures and outcomes. You can find more information on the synthesis at Benchchem.


Molecular Structure Analysis

The molecular structure of Ethyl 5-(2,4-bis(benzyloxy)-5-chlorophenyl)isoxazole-3-carboxylate is characterized by its isoxazole ring and carboxylate group. Refer to the ChemSpider page for a visual representation .

Scientific Research Applications

Synthesis and Structural Analysis

  • Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate plays a crucial role in the synthesis of complex molecules, including coordination polymers with distinct chiral properties and potential applications in materials science. For instance, its derivatives have been used in creating chiral coordination polymers exhibiting unique hydrogen-bonded 2D networks and supramolecular structures, which are of interest for their thermal and luminescence properties (Cheng et al., 2017).

Supramolecular Assembly

  • The compound is instrumental in the formation of supramolecular networks through self-assembly processes. Research on multifunctional hydrogen-bonding molecules demonstrates how ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate can contribute to the development of liquid-crystalline networks, highlighting its significance in the study of material properties and potential applications in nanotechnology and electronics (Kihara et al., 1996).

Organic Electronics

  • In the domain of organic electronics, especially in the fabrication of organic light-emitting diodes (OLEDs), derivatives of this compound have been explored for their role as hole-blocking materials to enhance device performance. Such studies provide insights into the molecular design of electron-transporting and hole-blocking layers crucial for the efficiency and durability of OLEDs (Wang et al., 2001).

Medicinal Chemistry Applications

  • While the focus here excludes drug use and dosage, it's worth noting that the structural motifs derived from ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate are integral to the synthesis of molecules with potential therapeutic applications. For example, certain derivatives have been synthesized for their antiviral activities, indicating the broader relevance of this compound in drug discovery and development processes (Dawood et al., 2011).

properties

IUPAC Name

ethyl 5-[2,4-bis(phenylmethoxy)-5-propan-2-ylphenyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO5/c1-4-32-29(31)25-16-28(35-30-25)24-15-23(20(2)3)26(33-18-21-11-7-5-8-12-21)17-27(24)34-19-22-13-9-6-10-14-22/h5-17,20H,4,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLDSZFGMHPMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647251
Record name Ethyl 5-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate

CAS RN

747414-20-6
Record name Ethyl 5-[2,4-bis(benzyloxy)-5-(propan-2-yl)phenyl]-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2,4-Bis-benzyloxy-5-isopropyl-phenyl)-2-hydroxy-4-oxo-but-2-enoic acid ethyl ester (1 eq) was dissolved in ethanol with stirring. Hydroxylamine hydrochloride (1.2 eq) was added and the solution was heated to reflux for 4 hours under a nitrogen atmosphere. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was partitioned between brine and dichloromethane. The organic phase was dried over MgSO4, filtered and concentrated in vacuo to give 5-(2,4-Bis-benzyloxy-5-isopropyl-phenyl)-isoxazole-3-carboxylic acid ethyl ester as a solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate
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Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate
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Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate
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Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate
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Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate
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Ethyl 5-(2,4-bis(benzyloxy)-5-isopropylphenyl)isoxazole-3-carboxylate

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